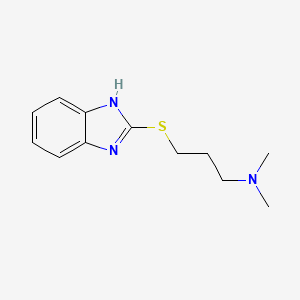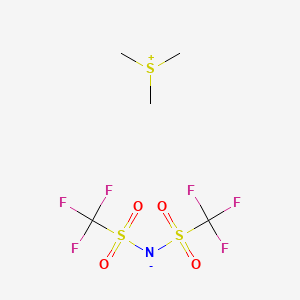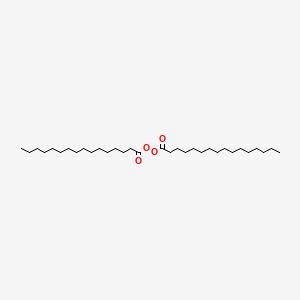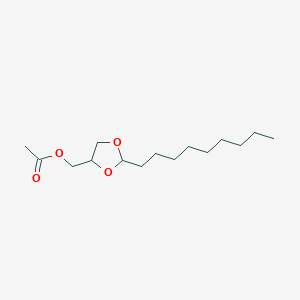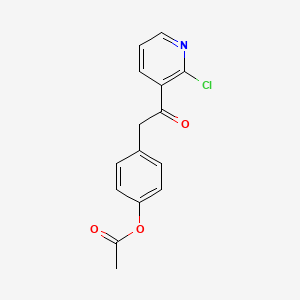
Europium arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium arsenide is a compound formed by the combination of europium, a rare earth element, and arsenic Europium is known for its unique luminescent properties, while arsenic is a metalloid with significant applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Europium arsenide can be synthesized through various methods, including:
Direct Combination: Europium and arsenic can be directly combined at high temperatures in a vacuum or inert atmosphere to form this compound.
Chemical Vapor Transport: This method involves the transport of europium and arsenic vapors in a sealed tube, where they react to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature synthesis in specialized furnaces. The purity of the starting materials and the control of reaction conditions are crucial to obtaining high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming europium oxide and arsenic oxide.
Reduction: Reduction reactions can convert this compound back to its elemental forms.
Substitution: Substitution reactions can occur where arsenic is replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can act as oxidizing agents in the oxidation of this compound.
Reducing Agents: Hydrogen or other reducing gases can be used in reduction reactions.
Substitution Reagents: Various halogens or chalcogens can be used in substitution reactions.
Major Products:
Oxidation: Europium oxide and arsenic oxide.
Reduction: Elemental europium and arsenic.
Substitution: Compounds such as europium halides or chalcogenides.
Applications De Recherche Scientifique
Europium arsenide has a wide range of applications in scientific research, including:
Materials Science: Used in the development of new materials with unique electronic and magnetic properties.
Chemistry: Acts as a precursor for the synthesis of other europium compounds.
Biology and Medicine:
Industry: Used in the production of semiconductors and other electronic components.
Mécanisme D'action
The mechanism by which europium arsenide exerts its effects is primarily related to its electronic structure. This compound can interact with various molecular targets and pathways, influencing their behavior. The luminescent properties of this compound are due to the excitation of electrons to higher energy levels, followed by the emission of light as the electrons return to their ground state.
Comparaison Avec Des Composés Similaires
Europium Oxide: Another europium compound with significant luminescent properties.
Europium Sulfide: Known for its magnetic properties.
Gallium Arsenide: A well-known semiconductor material.
Uniqueness of Europium Arsenide: this compound stands out due to its combination of luminescent and electronic properties, making it a valuable material for various advanced applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
32775-46-5 |
|---|---|
Formule moléculaire |
AsEu |
Poids moléculaire |
226.886 g/mol |
Nom IUPAC |
arsanylidyneeuropium |
InChI |
InChI=1S/As.Eu |
Clé InChI |
FWCNUUQVFHKCEV-UHFFFAOYSA-N |
SMILES canonique |
[As]#[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


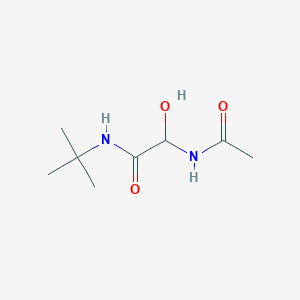


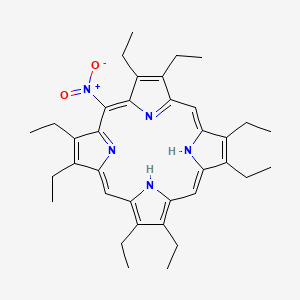

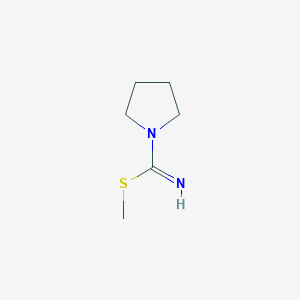
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
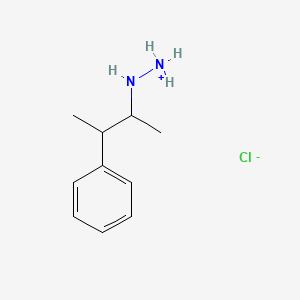
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
